

Technical Support Center: Optimizing DIOP Extraction from Soil

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisoctyl phthalate*

Cat. No.: *B166056*

[Get Quote](#)

Welcome to the technical support center for the analysis of Di-iso-octyl phthalate (DIOP) in soil matrices. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. It provides in-depth, field-proven insights into optimizing extraction efficiency, troubleshooting common issues, and ensuring data integrity. Our approach is built on a foundation of scientific expertise, aiming to explain the causality behind experimental choices to empower your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding DIOP analysis.

Q1: What is DIOP and why is its extraction from soil important?

Di-iso-octyl phthalate (DIOP) is a high molecular weight phthalate ester used primarily as a plasticizer to impart flexibility to PVC and other polymers.^{[1][2]} Its widespread use and tendency to leach from plastic products lead to its accumulation in the environment, including soil.^[3] Monitoring DIOP in soil is crucial for assessing environmental contamination, understanding its fate and transport, and evaluating potential risks to human health and ecosystems, as some phthalates are considered endocrine disruptors.^{[3][4][5]}

Q2: What are the key challenges in extracting DIOP from soil?

Extracting DIOP from soil presents several challenges:

- Strong Adsorption: DIOP is a hydrophobic compound that binds tightly to soil organic matter, making its removal difficult.[\[6\]](#)
- Complex Matrix: Soil is a highly complex and variable matrix containing numerous compounds (e.g., humic acids, lipids, other organic pollutants) that can co-extract with DIOP. [\[7\]](#)[\[8\]](#)
- Matrix Effects: Co-extracted substances can interfere with chromatographic analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), causing signal suppression or enhancement that leads to inaccurate quantification.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Background Contamination: Phthalates are ubiquitous in laboratory environments (plastics, solvents, etc.), creating a high risk of sample contamination and artificially elevated results. [\[12\]](#)

Q3: Which extraction method is best for DIOP in soil: Soxhlet, Ultrasonic, or Solid-Phase Extraction (SPE)?

The "best" method depends on factors like sample throughput, available equipment, solvent consumption tolerance, and desired efficiency.

- Soxhlet Extraction: This is a classic, robust, and often exhaustive technique. It provides high extraction efficiency due to the continuous cycling of fresh, hot solvent.[\[13\]](#) However, it is time-consuming (6-24 hours), requires large volumes of solvent, and the elevated temperatures can potentially degrade thermolabile analytes.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Ultrasonic-Assisted Extraction (UAE): UAE uses high-frequency sound waves to create cavitation bubbles in the solvent.[\[13\]](#) The collapse of these bubbles disrupts the sample matrix, enhancing solvent penetration and analyte dissolution. It is significantly faster than Soxhlet and uses less solvent.[\[13\]](#)[\[16\]](#) For many applications, its recovery rates are comparable to Soxhlet extraction.[\[14\]](#)[\[17\]](#)
- Solid-Phase Extraction (SPE): SPE is more commonly used as a cleanup (purification) step after an initial solvent extraction rather than a primary extraction method for soil.[\[18\]](#) It is excellent for selectively isolating analytes from co-extracted interferences.

For routine analysis, Ultrasonic-Assisted Extraction (UAE) often provides the best balance of efficiency, speed, and resource consumption.[\[17\]](#)[\[19\]](#) Soxhlet remains a benchmark method for performance comparison.

Q4: How do I choose the right solvent for DIOP extraction?

Solvent selection is critical and is governed by the principle of "like dissolves like." Since DIOP is a relatively nonpolar compound, a nonpolar solvent or a mixture would be most effective.

- **Polarity:** The polarity of the solvent must be matched to the analyte. Highly polar solvents like methanol or water are generally poor choices for primary DIOP extraction.[\[20\]](#)[\[21\]](#)
- **Common Solvents:** Mixtures of hexane and acetone or methylene chloride and acetone are highly effective and commonly recommended in official methods like those from the EPA.[\[22\]](#)[\[23\]](#) The acetone helps to disrupt interactions between DIOP and the soil matrix, particularly in moist soils, while the hexane or methylene chloride efficiently dissolves the released DIOP.
- **Solvent Purity:** Always use high-purity, pesticide-grade or equivalent solvents to minimize background contamination from phthalates.[\[24\]](#)

Solvent/Mixture	Polarity	Rationale for Use in DIOP Extraction
Hexane	Nonpolar	Excellent solvent for nonpolar compounds like DIOP.
Acetone	Polar Aprotic	Good for disrupting analyte-matrix interactions and penetrating soil pores. Often used in a mixture.[25][26]
Methylene Chloride (DCM)	Moderately Polar	Effective general-purpose solvent for a wide range of organic compounds.
Hexane/Acetone (1:1)	Mixed	A widely used combination that balances matrix disruption with high solvency for phthalates. [22][23]
Methylene Chloride/Acetone (1:1)	Mixed	An effective alternative to Hexane/Acetone, often showing superior extraction for a broad range of analytes from solid matrices.[22]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during DIOP extraction and analysis.

Problem 1: Low or No Recovery of DIOP

Probable Cause	Diagnostic Check	Recommended Solution
Inefficient Extraction	Review extraction parameters. Was the sonication time sufficient? Is the Soxhlet cycling correctly? Is the soil properly dispersed in the solvent?	Increase sonication time/energy or Soxhlet extraction duration. Ensure the soil sample is not clumped, allowing for maximum surface area contact with the solvent. Pre-grinding the soil (if appropriate) can help.
Improper Solvent Choice	Verify the polarity and composition of your extraction solvent.	Use a proven solvent system like Hexane:Acetone (1:1) or Methylene Chloride:Acetone (1:1). ^[22] For soils with high organic content, a more polar component in the mixture may be beneficial.
Analyte Loss During Evaporation	Check the temperature of your water bath and the final volume of your extract. DIOP is semi-volatile and can be lost if evaporation is too aggressive.	Evaporate solvent under a gentle stream of nitrogen at a moderate temperature (e.g., 35-40°C). Do not let the sample go to complete dryness. If it does, redissolve immediately.
Strong Matrix Binding	Analyze a certified reference material (CRM) with a similar soil matrix. If recovery is also low from the CRM, the issue is likely the method, not the sample.	Add a co-solvent like acetone to improve matrix disruption. ^[25] Consider increasing the extraction temperature (if using UAE) or switching to a more exhaustive method like Soxhlet.
Degradation of Analyte	Check the pH of your sample. Phthalate esters can hydrolyze under strong acidic (pH < 5) or basic (pH > 7) conditions. ^[22]	Ensure the sample and extraction environment are near neutral pH.

Problem 2: High Background Contamination

Probable Cause	Diagnostic Check	Recommended Solution
Contaminated Solvents/Reagents	Analyze a "reagent blank" or "method blank" containing all solvents and reagents used in the procedure, but no soil sample. [27]	Use high-purity, phthalate-free or "distilled-in-glass" grade solvents. [24] Test new batches of solvents before use. Purify reagents like sodium sulfate by heating at 400°C. [12]
Contaminated Glassware/Apparatus	Run a blank extraction in the glassware you intend to use.	Avoid all plastic labware (pipette tips, vials, caps) wherever possible. Use glass and stainless steel. Rinse all glassware with solvent before use. Muffle glassware at 450°C if contamination persists.
Environmental Contamination	Expose an open vial of solvent to the lab air for the duration of the sample preparation process (an "ambient blank"). [27]	Prepare samples in a clean, dedicated area, preferably under a fume hood, to minimize exposure to airborne plasticizers.
Carryover from Autosampler	Inject a solvent blank immediately after a high-concentration standard or sample.	Implement a rigorous needle/syringe wash protocol on your GC system using multiple solvents (e.g., acetone, hexane).

Problem 3: Inconsistent or Irreproducible Results

Probable Cause	Diagnostic Check	Recommended Solution
Sample Inhomogeneity	Prepare and analyze replicate subsamples from the same original soil sample. High variability suggests the sample is not uniform.	Homogenize the entire soil sample thoroughly before taking a subsample. This can be done by sieving, mixing, and quartering.
Matrix Effects	Prepare a matrix-matched standard by spiking a known amount of DIOP into a blank soil extract and compare its response to a standard in pure solvent. A significant difference (>20%) indicates a matrix effect.[9][10]	Implement matrix-matched calibration for quantification. [10] Alternatively, use the standard addition method. A robust cleanup step (e.g., SPE) can also mitigate matrix effects by removing interfering co-extractants.[18]
Inconsistent Sample Workup	Review your Standard Operating Procedure (SOP). Are all steps, especially timings (sonication, shaking) and volumes, being followed precisely for every sample?	Adhere strictly to a validated SOP. Use calibrated pipettes and balances. Incorporate surrogate standards into every sample to monitor the consistency of the entire process.[22]
Instrumental Drift	Check the response of a calibration standard injected at the beginning, middle, and end of your analytical run.	Re-run calibration standards frequently during the sequence to monitor and correct for instrument drift. Perform routine maintenance on the GC-MS, especially cleaning the ion source and inlet liner.

dot graph TD subgraph Troubleshooting_Workflow direction LR A[Start: Poor Result] --> B{Low Recovery?}; B -- Yes --> C{Check Extraction Efficiency}; C -- No --> D[Increase Time/Energy]; C -- Yes --> E{Check Solvent}; E -- No --> F[Use Hexane/Acetone]; E -- Yes --> G[Check Evaporation]; B -- No --> H{High Background?}; H -- Yes --> I{Analyze Method Blank}; I -- Contaminated --> J[Use High-Purity Solvents]; I -- Clean --> K[Check Glassware/Plastics]; H --

No --> L{Inconsistent Results?}; L -- Yes --> M{Check Sample Homogeneity}; M -- Inhomogeneous --> N[Homogenize Sample]; M -- Homogeneous --> O{Check Matrix Effects}; O -- Present --> P[Use Matrix-Matched Standards]; O -- No --> Q[Review SOP]; L -- No --> R[End: Consult Specialist]; end

end

A simple decision tree for troubleshooting DIOP extraction.

Part 3: Quality Assurance & Self-Validating Protocols

To ensure the trustworthiness of your results, every experimental batch must be a self-validating system. This is achieved by embedding Quality Control (QC) samples within your analytical workflow.[28][29]

Essential QC Samples

- Method Blank (MB): An aliquot of a clean matrix (e.g., purified sand or sodium sulfate) that is carried through the entire analytical process alongside the samples. The MB is used to assess contamination introduced during sample preparation.[27]
- Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of DIOP. The LCS is used to monitor the accuracy and performance of the overall method. Recovery should typically fall within 70-130%. [17]
- Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a chosen field sample are spiked with a known concentration of DIOP. The MS/MSD pair helps to evaluate the effect of the sample matrix on recovery and the precision of the method.[11]
- Surrogate Standards: A compound chemically similar to DIOP but not expected to be in the samples (e.g., a deuterated phthalate) is added to every sample, blank, and standard before extraction.[22] It provides a measure of extraction efficiency for each individual sample.

dot graph TD subgraph QC_Workflow A[Soil Sample Batch] --> B(Add Surrogate Standard to All); B --> C{Process Samples}; subgraph "QC Samples" direction LR D[Method Blank] E[Lab Control Sample] F[Matrix Spike] G[Matrix Spike Duplicate] end A --> D; A --> E; A --> F; A --> G;

```
D & E & F & G --> C; C --> H[Analyze by GC-MS]; H --> I{Evaluate QC Data}; I -- "Pass?" --> J[Accept Sample Data]; I -- "Fail?" --> K[Reject Data & Troubleshoot]; end
```

```
end
```

Workflow incorporating essential Quality Control (QC) samples.

Part 4: Detailed Experimental Protocol

Method: Ultrasonic-Assisted Solvent Extraction of DIOP from Soil

This protocol describes a general procedure. It must be fully validated by the user for their specific soil types and analytical instrumentation.

1. Materials and Reagents

- Soil Sample: Air-dried and sieved (<2 mm).
- Sodium Sulfate: Anhydrous, granular (purify by heating at 400°C for 4 hours).[\[12\]](#)
- Extraction Solvent: 1:1 (v/v) Hexane:Acetone, pesticide grade or equivalent.
- DIOP Standard: Certified solution in a suitable solvent.
- Surrogate Standard: e.g., Diphenyl isophthalate.
- Internal Standard: e.g., Terphenyl-d14.
- Glassware: 50 mL centrifuge tubes with PTFE-lined caps, beakers, Pasteur pipettes (all solvent-rinsed).

2. Sample Preparation and Extraction

- Weigh 10 g of the homogenized soil sample into a 50 mL glass centrifuge tube.
- If the soil is low in organic matter, mix it with 5 g of anhydrous sodium sulfate to create a free-flowing mixture.

- Fortification: Add the surrogate standard spiking solution directly onto the soil. Allow it to sit for 15-20 minutes before adding the extraction solvent.
- Add 20 mL of the 1:1 Hexane:Acetone extraction solvent to the tube.
- Cap the tube tightly and vortex for 1 minute to ensure the soil is fully suspended.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes. Ensure the water level in the bath is above the solvent level in the tube.
- Separation: Centrifuge the tube at 2500 rpm for 10 minutes to pellet the soil particles.
- Carefully transfer the supernatant (the solvent extract) to a clean concentration tube using a glass Pasteur pipette.
- Repeat the extraction (steps 4-8) two more times with fresh aliquots of solvent, combining the supernatants.

3. Extract Concentration and Cleanup

- Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen in a heated water bath ($\leq 40^{\circ}\text{C}$).
- Cleanup (if necessary): If the extract is highly colored or known to contain interferences, a cleanup step using Solid-Phase Extraction (SPE) with a Florisil® or silica cartridge may be required. This step must be optimized.[12]
- Solvent exchange into pure hexane if necessary for GC analysis.
- Adjust the final volume to exactly 1.0 mL.
- Add the internal standard.
- Transfer the final extract to a 2 mL autosampler vial with a PTFE-lined cap for GC-MS analysis.

4. GC-MS Analysis

- Instrument: Gas Chromatograph with a Mass Spectrometric Detector.
- Column: A low-bleed, mid-polarity column (e.g., DB-5ms or equivalent) is suitable.
- Injection: Pulsed splitless injection is often preferred for trace analysis.
- Analysis Mode: Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor at least three characteristic ions for DIOP.

References

- Fatoki, O. S., & Noma, Y. (2002). Solid Phase Extraction Method for Selective Determination of Phthalate Esters in the Aquatic Environment. ResearchGate. Available at: [\[Link\]](#)
- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. Available at: [\[Link\]](#)
- Jongste, E. (2021). Why did my DNA extraction from soil method not work?. ResearchGate. Available at: [\[Link\]](#)
- Chowdhury, P. (n.d.). Methodology and Quality Assurance/Quality Control of Environmental Analysis. ResearchGate. Available at: [\[Link\]](#)
- Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health (NIH). Available at: [\[Link\]](#)
- Pino, V., et al. (2014). Comparison of Soxhlet extraction, ultrasonic bath and focused microwave extraction techniques for the simultaneous extraction of PAH's and pesticides from sediment samples. ResearchGate. Available at: [\[Link\]](#)
- Wang, J., et al. (2022). Characteristics and Health Risks of Phthalate Ester Contamination in Soil and Plants in Coastal Areas of South China. MDPI. Available at: [\[Link\]](#)
- Bergs, M., et al. (2018). A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. ResearchGate. Available at: [\[Link\]](#)

- Tlustoš, P., et al. (2016). Analysis of Phthalate Presence in Agricultural Soils in the Czech Republic. Polish Journal of Environmental Studies. Available at: [\[Link\]](#)
- Batterman, S. A., et al. (2010). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling. National Institutes of Health (NIH). Available at: [\[Link\]](#)
- Liu, B., et al. (2024). **Diisooctyl phthalate** (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to *Caenorhabditis elegans* through increasing the oxidative stress. PubMed. Available at: [\[Link\]](#)
- Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. ResearchGate. Available at: [\[Link\]](#)
- Margerit, A., et al. (1998). A comparison of ultrasonication and soxhlet methods for DDT extraction from soil. Northern Arizona University. Available at: [\[Link\]](#)
- Socaci, S. A., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Available at: [\[Link\]](#)
- Australian Industrial Chemicals Introduction Scheme. (2007). **Diisooctyl Phthalate**. AICIS. Available at: [\[Link\]](#)
- U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. EPA. Available at: [\[Link\]](#)
- Uclés, S., et al. (n.d.). Matrix interferences evaluation employing GC and LC coupled to triple quadrupole tandem mass spectrometry. EURL-FV. Available at: [\[Link\]](#)
- Fluor-BWXT Portsmouth LLC. (2020). 2019 Annual Site Environmental Report. U.S. Department of Energy. Available at: [\[Link\]](#)
- Wang, J., et al. (2013). Phthalate esters contamination in soil and plants on agricultural land near an electronic waste recycling site. ResearchGate. Available at: [\[Link\]](#)
- Edvotek. (n.d.). DNA Extraction & Human PCR Troubleshooting Guide. Edvotek.com. Available at: [\[Link\]](#)

- NAJEM, A. (2021). Soxhlet extraction Vs Ultrasound extraction. YouTube. Available at: [\[Link\]](#)
- U.S. Consumer Product Safety Commission. (2011). Toxicity review of **diisooctyl phthalate** (DIOP). CPSC.gov. Available at: [\[Link\]](#)
- Esbensen, K. H., & Wagner, C. (2014). QC of sampling processes- a first overview: from field to test portion. PubMed. Available at: [\[Link\]](#)
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [\[Link\]](#)
- Fell, A. (2015). Phthalates in soil: GC reveals industrial contamination. Wiley Analytical Science. Available at: [\[Link\]](#)
- Omar, Z., et al. (2022). Soil Contamination by Phthalate Esters in Cultivated and Non-Cultivated Soils in North African Arid Regions: A Tunisian Case Study. Thai Journal of Science and Technology. Available at: [\[Link\]](#)
- Cele, N., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. Available at: [\[Link\]](#)
- Al-Khdhairawi, D. Q. M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (*Juniperus procera*) and Phytochemicals Screening. National Institutes of Health (NIH). Available at: [\[Link\]](#)
- Devi, S. G., et al. (2015). An Improved Method for Soil DNA Extraction to Study the Microbial Assortment within Rhizospheric Region. National Institutes of Health (NIH). Available at: [\[Link\]](#)
- Kawachale, S. (2024). Sustainable synthesis of Di-iso-octyl Maleate using 3-octanol extracted from Peppermint oil. International Journal for Multidisciplinary Research. Available at: [\[Link\]](#)
- Royal Society of Chemistry. (2016). Solvent extraction or separation. YouTube. Available at: [\[Link\]](#)

- Zhang, Q-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. National Institutes of Health (NIH). Available at: [\[Link\]](#)
- U.S. Geological Survey. (n.d.). QUALITY-CONTROL OF WATER-QUALITY SAMPLES. USGS. Available at: [\[Link\]](#)
- Dettmer-Wilde, K., & Engewald, W. (2023). Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [\[Link\]](#)
- NPTEL-NOC IITM. (2020). Part 1 | Environmental Quality Monitoring & Analysis. YouTube. Available at: [\[Link\]](#)
- Pino, V., et al. (2013). Comparison of Soxhlet extraction, ultrasonic bath and focused microwave extraction techniques for the simultaneous extraction of PAH's and pesticides from sediment samples. ResearchGate. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. cpsc.gov [cpsc.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Diisooctyl phthalate (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to *Caenorhabditis elegans* through increasing the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Method for Soil DNA Extraction to Study the Microbial Assortment within Rhizospheric Region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.nau.edu [experts.nau.edu]
- 15. acgpubs.org [acgpubs.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. epa.gov [epa.gov]
- 23. Analysis of Phthalate Presence in Agricultural Soils in the Czech Republic [pjoes.com]
- 24. accustandard.com [accustandard.com]
- 25. Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (*Juniperus procera*) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quality-Control of QW Samples [pubs.usgs.gov]
- 28. researchgate.net [researchgate.net]
- 29. energy.gov [energy.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing DIOP Extraction from Soil]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166056#optimizing-extraction-efficiency-of-diop-from-soil-samples>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com